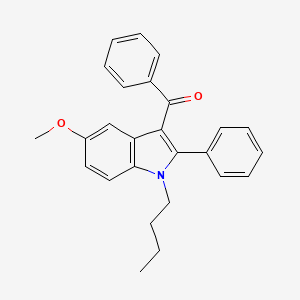
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a methanone group attached to an indole ring system, which is further substituted with butyl, methoxy, and phenyl groups.
Preparation Methods
The synthesis of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the use of 1-butyl-5-methoxy-2-phenyl-1H-indole as a starting material, which is then reacted with benzoyl chloride to introduce the methanone group . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its methoxy and phenyl groups contribute to its ability to interact with biological membranes and proteins, enhancing its therapeutic potential .
Comparison with Similar Compounds
Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-2-phenyl-1H-indole: A simpler indole derivative with similar structural features.
What sets Methanone, (1-butyl-5-methoxy-2-phenyl-1H-indol-3-yl)phenyl- apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its butyl, methoxy, and phenyl groups enhance its solubility, stability, and ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
57168-05-5 |
|---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1-butyl-5-methoxy-2-phenylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C26H25NO2/c1-3-4-17-27-23-16-15-21(29-2)18-22(23)24(25(27)19-11-7-5-8-12-19)26(28)20-13-9-6-10-14-20/h5-16,18H,3-4,17H2,1-2H3 |
InChI Key |
TUQKRGIDQFOGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















